molecular formula C26H25N3O4S B290228 N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide

N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide

Cat. No. B290228
M. Wt: 475.6 g/mol
InChI Key: WSBDRWBOXOLCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development.

Mechanism of Action

The exact mechanism of action of N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting certain enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide exhibits significant biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide in lab experiments is its high potency and selectivity towards certain enzymes and signaling pathways. However, one of the limitations is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

Future research on N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide could focus on the following directions:
1. Development of new analogs with improved pharmacokinetic and pharmacodynamic properties
2. Investigation of the compound's potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders
3. Elucidation of the compound's mechanism of action at the molecular level
4. Evaluation of the compound's safety and toxicity in preclinical and clinical studies
5. Development of new drug delivery systems to improve the compound's solubility and bioavailability.
Conclusion:
In conclusion, N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide is a promising chemical compound with potential applications in drug development. Its high potency and selectivity towards certain enzymes and signaling pathways make it an attractive lead compound for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide involves the reaction of 2-amino-5-(3,4-bis(benzyloxy)phenyl)-1,3,4-thiadiazole with acetic anhydride in the presence of a catalytic amount of glacial acetic acid. The reaction is carried out at room temperature for several hours, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide has been extensively studied for its potential applications in drug development. It has been reported to exhibit significant anticancer, antifungal, antimicrobial, and anti-inflammatory activities. Several studies have also investigated its potential use as a lead compound for the development of new drugs for the treatment of various diseases.

properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[3-acetyl-2-[3,4-bis(phenylmethoxy)phenyl]-2H-1,3,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C26H25N3O4S/c1-18(30)27-26-28-29(19(2)31)25(34-26)22-13-14-23(32-16-20-9-5-3-6-10-20)24(15-22)33-17-21-11-7-4-8-12-21/h3-15,25H,16-17H2,1-2H3,(H,27,28,30)

InChI Key

WSBDRWBOXOLCOX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN(C(S1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)C

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)C

Origin of Product

United States

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